![molecular formula C12H21N3O5 B1404419 2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid CAS No. 1417355-45-3](/img/structure/B1404419.png)

2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid

Overview

Description

“2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid” is a chemical compound used for pharmaceutical testing . It’s also known as “1-N-BOC-4-PIPERIDINEACETIC ACID” and "(1-TERT-BUTOXYCARBONYL-PIPERIDIN-4-YL)-ACETIC ACID" .

Physical And Chemical Properties Analysis

The compound is a solid at 20°C .Scientific Research Applications

Targeted Protein Degradation

2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid: is utilized as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are molecules designed to degrade specific target proteins within cells. The rigidity of the linker can significantly impact the three-dimensional orientation of the degrader, which in turn affects the formation of the ternary complex necessary for targeted protein degradation .

Chemical Conjugates for Drug Development

This compound serves as a building block for chemical conjugates in drug development. Chemical conjugates are entities where a drug is chemically linked to another molecule, which can enhance the drug’s properties such as solubility, stability, or specificity .

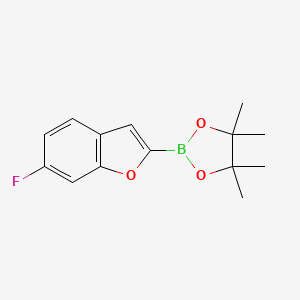

Suzuki-Miyaura Cross-Coupling Reactions

In organic synthesis, 2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid is used in Suzuki-Miyaura cross-coupling reactions. This type of reaction is pivotal for creating carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

Synthesis of Substituted 1,2,4-Thiadiazoles

The compound is involved in the synthesis of substituted 1,2,4-thiadiazoles, which are a class of compounds with various pharmaceutical applications. It acts as a precursor in the derivatization process, which is essential for preparing analogs around this pharmaceutically relevant core .

Development of PROTAC® Degraders

It is used for the development of PROTAC® degraders. These are novel therapeutic agents that induce the degradation of disease-causing proteins. The compound’s role in the development of these degraders is crucial for optimizing drug-like properties .

Bioconjugation Technology

The compound finds application in bioconjugation technology, where it is used to create linkers for attaching various molecules to proteins or other biological targets. This technology is widely used in the development of targeted therapies and diagnostics .

Safety and Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling this compound, including washing hands and skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

properties

IUPAC Name |

[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]carbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5/c1-12(2,3)20-11(19)15-6-4-8(5-7-15)9(16)13-14-10(17)18/h8,14H,4-7H2,1-3H3,(H,13,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATPALBPYIASPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NNC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)

![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B1404357.png)